molecular formula C12H10BrNO3 B8621836 5-bromo-7-ethyl-4-oxo-1H-quinoline-2-carboxylic acid

5-bromo-7-ethyl-4-oxo-1H-quinoline-2-carboxylic acid

Cat. No.: B8621836
M. Wt: 296.12 g/mol
InChI Key: AYRLZDFWLDKEIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-bromo-7-ethyl-4-oxo-1H-quinoline-2-carboxylic acid is a quinoline derivative known for its diverse applications in medicinal chemistry and synthetic organic chemistry. This compound is characterized by the presence of a bromine atom at the 5th position, an ethyl group at the 7th position, and a carboxylic acid group at the 2nd position on the quinoline ring. The presence of these functional groups imparts unique chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-7-ethyl-4-oxo-1H-quinoline-2-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the bromination of 7-ethyl-4-oxo-1H-quinoline-2-carboxylic acid using bromine in acetic acid . The reaction proceeds under controlled conditions to ensure selective bromination at the 5th position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully monitored to maintain the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

5-bromo-7-ethyl-4-oxo-1H-quinoline-2-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the quinoline ring.

    Esterification and Amidation: The carboxylic acid group can react with alcohols and amines to form esters and amides, respectively.

Common Reagents and Conditions

    Bromination: Bromine in acetic acid is commonly used for bromination.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate can be used.

    Reduction: Reducing agents such as sodium borohydride are employed.

Major Products Formed

The major products formed from these reactions include substituted quinoline derivatives, esters, and amides, depending on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 5-bromo-7-ethyl-4-oxo-1H-quinoline-2-carboxylic acid involves its interaction with molecular targets such as DNA gyrase and topoisomerases . The compound inhibits these enzymes, leading to the disruption of DNA replication and transcription processes. This mechanism is particularly relevant in its antibacterial activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-bromo-7-ethyl-4-oxo-1H-quinoline-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the bromine atom at the 5th position enhances its potential for further functionalization and derivatization.

Properties

Molecular Formula

C12H10BrNO3

Molecular Weight

296.12 g/mol

IUPAC Name

5-bromo-7-ethyl-4-oxo-1H-quinoline-2-carboxylic acid

InChI

InChI=1S/C12H10BrNO3/c1-2-6-3-7(13)11-8(4-6)14-9(12(16)17)5-10(11)15/h3-5H,2H2,1H3,(H,14,15)(H,16,17)

InChI Key

AYRLZDFWLDKEIA-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C(=C1)Br)C(=O)C=C(N2)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Treatment of ethyl 5-bromo-7-ethyl-4-oxo-1,4-dihydroquinoline-2-carboxylate (0.59 g) with sodium hydroxide (0.247 g). as described in Example 1a, gave 5-bromo-7-ethyl-4-oxo-1,4-dihydroquinoline-2-carboxylic acid (0.378 g), mp 276° C. (dec.) δ (360 MHz, DMSO-d6) 1.21 (3H, t, CH3), 2.66 (2H, q, CH2), 6.54 (1H, s, 3-H), 7.79 (1H, d, 8-H) and 11.75 (1H, bs, NH), (Found: C, 46.17; H, 3.76; N, 4.48%, C12H10BrNO3. 0.9H2O requires C, 46.14; H, 3.80; N, 4.48%).
Name
ethyl 5-bromo-7-ethyl-4-oxo-1,4-dihydroquinoline-2-carboxylate
Quantity
0.59 g
Type
reactant
Reaction Step One
Quantity
0.247 g
Type
reactant
Reaction Step Two

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